![molecular formula C28H19IN2O B4883002 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one](/img/structure/B4883002.png)
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
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Overview
Description
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one is a complex organic compound with a unique structure that includes an indene core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-iodobenzaldehyde with aniline derivatives under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions to form the indene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(3-Bromophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
- 3-[4-[(3-Chlorophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
- 3-[4-[(3-Fluorophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
Uniqueness
The uniqueness of 3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one lies in its iodine substitution, which can significantly influence its reactivity and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYMPGBTGRFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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